2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a benzyl group at position 1 of the pyrroloquinoxaline core and a 2-methoxyethyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (inferred from the benzyl group) and enhanced solubility due to the 2-methoxyethyl moiety.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-12-11-23-21(27)17-18-20(25-16-10-6-5-9-15(16)24-18)26(19(17)22)13-14-7-3-2-4-8-14/h2-10H,11-13,22H2,1H3,(H,23,27) |
InChI Key |
QPDYPMDASNKTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to form the desired quinoxaline derivative .
Chemical Reactions Analysis
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent . The compound may interact with DNA or proteins involved in cell proliferation and survival, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 of the pyrroloquinoxaline scaffold significantly influences molecular interactions and bioactivity. Key analogs include:
Key Observations :
- Benzyl vs. The methyl analog’s benzyl carboxamide may limit rotational freedom, affecting binding .
- Methoxyaryl Substitutions () : Methoxy groups on the phenyl ring (e.g., 3-methoxy or 2,4-dimethoxy) improve polarity and hydrogen-bonding capacity. The 2,4-dimethoxy variant () shares the 2-methoxyethyl carboxamide with the target compound, suggesting optimized solubility for in vivo applications .
Carboxamide Modifications
The carboxamide nitrogen’s substituent impacts solubility and metabolic stability:
Key Observations :
- 2-Methoxyethyl vs. Esters : The target compound’s carboxamide is hydrolytically stable compared to ester-containing analogs (e.g., ), which may undergo rapid metabolism in vivo. The 2-methoxyethyl group also improves solubility over unsubstituted amides () .
- Bulkier Groups () : WAY-385540’s tetrahydrofuranmethyl substituent introduces steric bulk, likely influencing target selectivity in kinase inhibition .
Biological Activity
The compound 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative of pyrroloquinoxaline, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
The molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds within the pyrroloquinoxaline family exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : These compounds can inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA Intercalation : Some studies suggest that pyrroloquinoxalines can intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : The structure allows for interaction with microbial targets, potentially leading to inhibition of growth or cell death in pathogens.
Anticancer Activity
A significant area of research has focused on the anticancer properties of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 0.29 | Inhibition of Stat3 phosphorylation |
| HepG2 (liver cancer) | 0.90 | DNA intercalation and Topo II inhibition |
| Caco-2 (colon cancer) | 0.73 | Induction of apoptosis |
These results indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Research has indicated:
- Inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , two critical pathogens associated with hospital-acquired infections.
- The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Skin Cancer Cells :
- Researchers evaluated the effects on A431 cells, revealing a marked reduction in cell viability at concentrations as low as 0.29 µM. The study highlighted the role of Stat3 signaling in mediating these effects.
-
Antimicrobial Efficacy :
- A study conducted on bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against both A. baumannii and P. aeruginosa, suggesting strong potential for development as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and what critical parameters influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of benzylamine derivatives with quinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 80–100°C) to form the pyrroloquinoxaline core .
- Step 2 : Introduction of the 2-methoxyethyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in dichloromethane) .
- Critical Parameters : Temperature control (<5°C during amide coupling), solvent polarity (DMF vs. THF for solubility), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; methoxyethyl signals at δ 3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~432) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for pyrroloquinoxaline analogs, and how are these assays designed?
- Screening Protocols :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs (e.g., doxorubicin) .
- Neuroprotection : In vitro models of oxidative stress (e.g., SH-SY5Y cells treated with H2O2) measuring viability via fluorescence assays .
- Kinase Inhibition : ELISA-based kinase profiling (e.g., EGFR, BRAF) to identify potential targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step of the synthesis?
- Troubleshooting Strategies :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. DMSO) to enhance carboxamide intermediate solubility .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust pH or reaction time .
Q. What molecular modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets?
- Computational Methods :
- Docking Simulations : Autodock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge regions of kinases) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50 values .
Q. How should researchers resolve contradictory data in biological activity studies across analogs with varying substituents?
- Case Study Analysis :
- Example 1 : A dichlorophenyl analog () shows higher EGFR inhibition than dimethoxyphenyl derivatives (). Possible factors:
- Electron-Withdrawing Effects : Cl substituents enhance electrophilicity, improving target binding .
- Steric Hindrance : Bulky methoxy groups reduce access to hydrophobic kinase pockets .
- Mitigation : Use isosteric replacements (e.g., CF3 for Cl) to balance electronic and steric effects .
Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?
- Formulation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
